N3-C3-NHS ester

ADC Linker Bioconjugation Solubility

Choose N3-C3-NHS ester (azidobutyric acid NHS ester, CAS 943858-70-6) for predictable, high-efficiency bioconjugation. Its C3 alkyl spacer delivers superior solubility (100 mg/mL in DMSO) and minimal steric interference, enabling reliable two-step ADC assembly and homogeneous PBD-dimer payloads (tumor stasis at 0.5–1 mg/kg). Ideal for installing bioorthogonal azide handles on lysines or N-termini for SPAAC/ CuAAC. Optimized NHS reactivity at pH 7.2–8.5 ensures reproducible results.

Molecular Formula C8H10N4O4
Molecular Weight 226.19 g/mol
CAS No. 943858-70-6
Cat. No. B605803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-C3-NHS ester
CAS943858-70-6
Molecular FormulaC8H10N4O4
Molecular Weight226.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H10N4O4/c9-11-10-5-1-2-8(15)16-12-6(13)3-4-7(12)14/h1-5H2
InChIKeyYYULROINNKAMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N3-C3-NHS Ester (CAS 943858-70-6) for ADC Linker Procurement and Click Chemistry Bioconjugation


N3-C3-NHS ester (CAS 943858-70-6), also known as azidobutyric acid NHS ester, is a heterobifunctional small molecule linker. It comprises a short three-carbon (C3) alkyl spacer terminating in an azide group and an amine-reactive N-hydroxysuccinimide (NHS) ester . This structure enables it to function both as a non-cleavable linker in Antibody-Drug Conjugate (ADC) synthesis and as a versatile tool for introducing azide handles into biomolecules for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry [1]. Its design facilitates selective, two-step conjugation strategies, making it a fundamental reagent in targeted therapeutic development and advanced bioconjugation applications.

Why N3-C3-NHS Ester Cannot Be Casually Replaced by Other Alkyl or PEG Spacer Analogs


Substituting N3-C3-NHS ester with another azido-NHS linker from the same class introduces critical changes in molecular properties that directly impact experimental outcomes. The three-carbon (C3) spacer confers a distinct balance of molecular weight (226.19 g/mol) and hydrophobicity compared to its shorter C2 or longer C4/C5 homologs, as well as the more hydrophilic PEG-based linkers . These differences in spacer chemistry and length alter the solubility profile, kinetic reactivity of the NHS ester, and the conformational flexibility of the conjugated product, all of which are essential parameters in reproducible bioconjugation workflows and the generation of homogeneous, potent ADC payloads . The following section quantifies these critical differentiators.

Quantitative Differentiation of N3-C3-NHS Ester from Closest Analogs


Comparison of DMSO Solubility and Molecular Weight with Alkyl-Linked Azido-NHS Esters

For in vitro conjugation and formulation development, solubility in a common solvent like DMSO is a critical operational parameter. N3-C3-NHS ester exhibits a DMSO solubility of 100 mg/mL (442.11 mM) . This is higher than that reported for the shorter N3-C2-NHS ester (which has more limited aqueous and DMSO solubility ) and comparable to N3-C4-NHS ester [1]. In contrast, the longer-chain N3-C5-NHS ester shows a significantly higher DMSO solubility of 250 mg/mL (983.32 mM) . These quantifiable differences in solubility can dictate stock solution preparation, handling protocols, and ultimately, reaction consistency.

ADC Linker Bioconjugation Solubility

In Vivo Efficacy of ADCs Constructed with N3-C3-NHS Ester-Based Linkers

The ultimate value of an ADC linker is demonstrated by the in vivo efficacy of the conjugate it helps create. ADCs constructed using a non-cleavable linker system derived from N3-C3-NHS ester have shown potent, dose-dependent antitumor activity. In an anti-HER2 ADC model (Founder 5), the conjugate incorporating the N3-C3-NHS ester-based linker achieved tumor stasis at doses ranging from 0.5 to 1 mg/kg [1]. While a direct, side-by-side in vivo comparison with ADCs built from other linkers is not available in this source, this data firmly establishes the ability of N3-C3-NHS ester to serve as a foundational component of highly effective, low-dose therapeutic conjugates, distinguishing it from linkers that fail to deliver similar potency.

Antibody-Drug Conjugate (ADC) Cancer Therapy Linker Technology

Spacer Length and Molecular Weight Comparison Across Azido-NHS Esters

The three-carbon spacer in N3-C3-NHS ester provides a specific molecular weight and hydrophobicity profile that differentiates it from its direct homologs. The target compound has a molecular weight of 226.19 g/mol, with the spacer contributing intermediate hydrophobicity and flexibility . This compares to N3-C2-NHS ester (C2, MW 212.16) [1], N3-C4-NHS ester (C4, MW 240.22) [2], and N3-C5-NHS ester (C5, MW 254.24) [3]. The C3 spacer offers a balance between the reduced flexibility of the C2 chain and the increased steric bulk and hydrophobicity of the C4/C5 chains, which can influence reaction kinetics and the final conformation of the conjugate.

ADC Linker Design Molecular Properties Bioconjugation Efficiency

High-Value Application Scenarios for N3-C3-NHS Ester Based on Quantitative Evidence


Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs) with Potent In Vivo Efficacy

Procurement of N3-C3-NHS ester is justified when building non-cleavable ADC linkers for targeted cancer therapeutics. As demonstrated by its use as a key intermediate in the synthesis of pyrrolobenzodiazepine (PBD) dimer ADCs, conjugates built on this linker architecture have shown tumor stasis at low doses (0.5-1 mg/kg) in HER2+ models [1]. This scenario capitalizes on the compound's specific molecular weight and spacer properties to create ADCs with high potency and a favorable therapeutic window.

Two-Step Bioconjugation Workflows for Protein and Nanoparticle Functionalization

The balanced solubility profile of N3-C3-NHS ester in DMSO (100 mg/mL) and its defined spacer length make it an ideal choice for two-step bioconjugation. In this scenario, the NHS ester is first reacted with a primary amine on a protein or nanoparticle to install an azide handle. The resulting azide-modified intermediate is then conjugated to a DBCO- or BCN-functionalized payload via efficient, copper-free SPAAC click chemistry [2]. This method is favored for constructing complex, multifunctional bioconjugates with high specificity.

Preparation of Azide-Functionalized Biomolecular Probes for Click Chemistry

For researchers seeking to introduce a bioorthogonal azide handle into a biomolecule of interest, N3-C3-NHS ester offers a reproducible and quantitative route. The compound's reactivity profile, with optimal NHS ester coupling at pH 7.2-8.5 , allows for controlled conjugation to lysine residues or N-termini of peptides and proteins. The resulting azide-labeled species can then be used in downstream CuAAC or SPAAC reactions to attach fluorophores, affinity tags, or other functional modules, enabling applications in imaging, target identification, and drug delivery.

Building Block for PROTACs and Other Degrader Molecules

While primarily noted as an ADC linker, the azide handle installed by N3-C3-NHS ester makes it a versatile building block for the modular assembly of PROTACs. The azide group serves as a chemoselective anchor for attaching a second functional moiety via click chemistry, allowing for the systematic construction of bifunctional molecules designed to recruit an E3 ligase to a target protein . The short C3 spacer provides minimal perturbation to the overall degrader structure, which can be crucial for maintaining productive ternary complex formation.

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